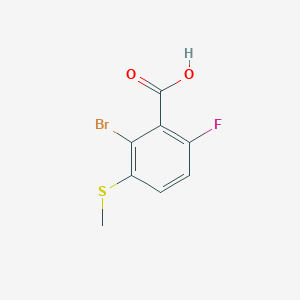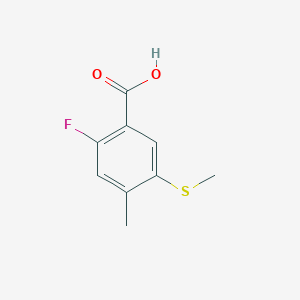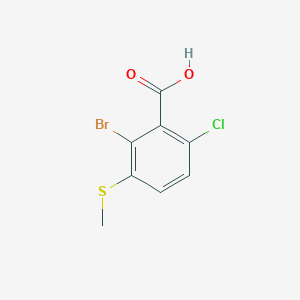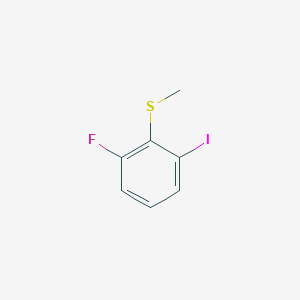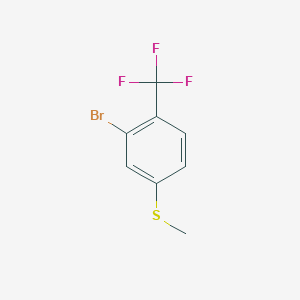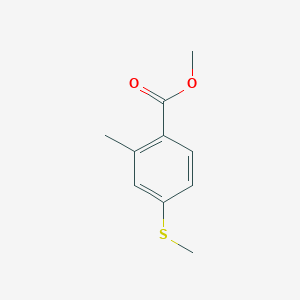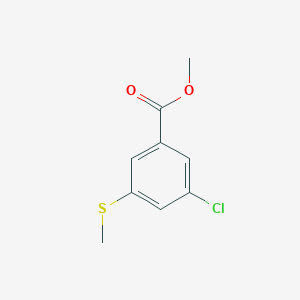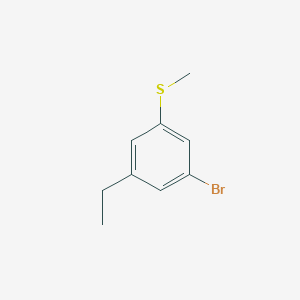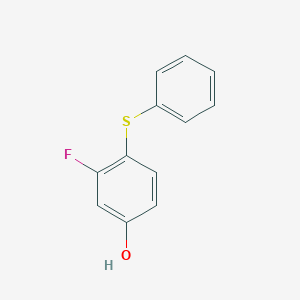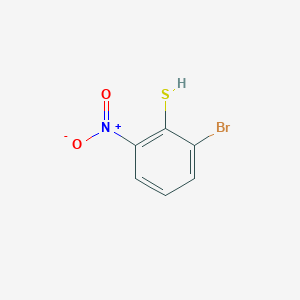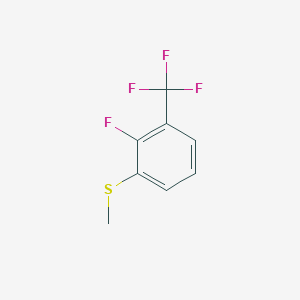
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is a fluorinated aromatic compound that has a wide range of applications in the scientific field. It is used in a variety of lab experiments, as well as in research studies. This compound has been found to have unique properties that make it suitable for a variety of uses. In
详细的合成方法
Design of the Synthesis Pathway
The synthesis pathway for 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene involves the introduction of a fluoro group, a methylsulfanyl group, and a trifluoromethyl group onto a benzene ring.
Starting Materials
Benzene, Fluorine gas, Methyl mercaptan, Trifluoromethyl iodide, Sodium hydride, Dimethylformamide (DMF), Chloroform
Reaction
Step 1: Nitration of benzene using nitric acid and sulfuric acid to form nitrobenzene., Step 2: Reduction of nitrobenzene using sodium hydride and DMF to form aniline., Step 3: Fluorination of aniline using fluorine gas and a catalyst such as iron or cobalt to form 2-fluoroaniline., Step 4: Methylation of 2-fluoroaniline using methyl mercaptan and a catalyst such as copper(I) iodide to form 2-fluoro-1-(methylsulfanyl)benzene., Step 5: Trifluoromethylation of 2-fluoro-1-(methylsulfanyl)benzene using trifluoromethyl iodide and a base such as potassium carbonate to form 2-fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene., Step 6: Purification of the final product using a solvent such as chloroform.
科学研究应用
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a wide range of applications in scientific research. It has been used in a variety of studies to study the effects of different compounds on biological systems. For example, it has been used in studies of the effects of different compounds on the human brain, as well as in studies of the effects of different compounds on the environment. Additionally, it has been used in studies of the effects of different compounds on the immune system and in studies of the effects of different compounds on cancer cells.
作用机制
The mechanism of action of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene is not fully understood. However, it is believed to act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. It is also believed to interact with other molecules, such as proteins, and to affect the expression of certain genes.
生化和生理效应
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has been found to have a number of biochemical and physiological effects. It has been found to have anti-inflammatory and anti-bacterial properties, as well as to have an effect on the nervous system. Additionally, it has been found to have an effect on the cardiovascular system, as well as to have an effect on the endocrine system.
实验室实验的优点和局限性
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene has a number of advantages and limitations for lab experiments. One of the main advantages is that it is relatively easy to synthesize and can be used in a variety of experiments. Additionally, it is relatively non-toxic and has been found to be safe for use in lab experiments. However, it is important to note that it can be difficult to work with, as it is highly volatile and can be difficult to handle. Additionally, it is important to be aware of the potential risks associated with its use, as it can be toxic in high concentrations.
未来方向
There are a number of potential future directions for the use of 2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene. One potential direction is the use of this compound in drug development, as it has been found to have a number of potential therapeutic effects. Additionally, it could be used in studies to better understand the effects of different compounds on biological systems. Additionally, it could be used in studies to better understand the effects of different compounds on the environment. Finally, it could be used in studies to better understand the effects of different compounds on the immune system and in cancer research.
属性
IUPAC Name |
2-fluoro-1-methylsulfanyl-3-(trifluoromethyl)benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6F4S/c1-13-6-4-2-3-5(7(6)9)8(10,11)12/h2-4H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PZBRSXWVRXCWJM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC(=C1F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6F4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.19 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Fluoro-1-(methylsulfanyl)-3-(trifluoromethyl)benzene | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

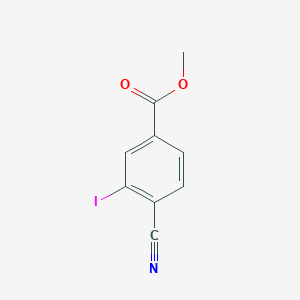
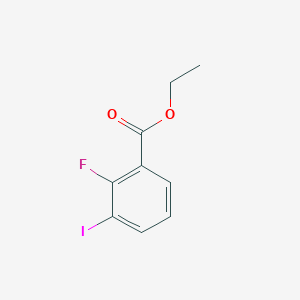
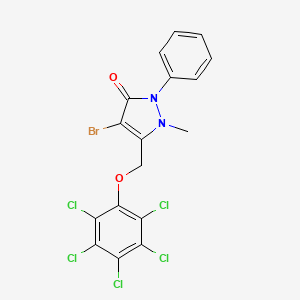
![2,10-Diaza-9-methyl-5-phenyltricyclo[9.4.0.0<3,8>]pentadeca-1(11),3(8),12,14-tetraen-7-one](/img/structure/B6354919.png)
